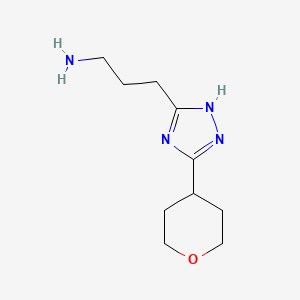
3-(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Rings: The tetrahydropyran and triazole rings are then coupled using a suitable linker, such as a propylamine chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the triazole ring, making it less versatile in certain applications.
4H-1,2,4-Triazol-3-yl derivatives: These compounds may have different substituents on the triazole ring, affecting their reactivity and applications.
Uniqueness
The presence of both the tetrahydropyran and triazole rings in 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine provides a unique combination of properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The molecular formula of the compound is C10H16N4O, with a molecular weight of 208.26 g/mol. Its structure features a tetrahydropyran ring and a triazole moiety, which are known to contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring is known for its ability to inhibit enzymes, particularly those involved in fungal and bacterial cell wall synthesis. Additionally, the tetrahydropyran moiety enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Antimicrobial Activity
Studies have shown that compounds containing the triazole structure exhibit potent antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of triazoles can inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell wall synthesis pathways .
Antileishmanial Activity
Recent research has highlighted the potential use of tetrahydropyran-containing compounds against Leishmania donovani, the causative agent of leishmaniasis:
- Compounds similar to this compound were evaluated for their efficacy against L. donovani, showing promising results with IC50 values indicating effective growth inhibition at low concentrations .
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines (e.g., THP-1) revealed that while some derivatives exhibit cytotoxic effects, they also demonstrate selectivity towards target cells:
- The selectivity index (SI) was calculated to understand the therapeutic window of these compounds. A higher SI indicates a favorable profile for further drug development .
Case Studies
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H18N4O/c11-5-1-2-9-12-10(14-13-9)8-3-6-15-7-4-8/h8H,1-7,11H2,(H,12,13,14) |
InChI Key |
CDCDNPSXFHSHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NNC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















